Product packaging for Indan-5-yl acetate(Cat. No.:CAS No. 5440-82-4)

Indan-5-yl acetate

Cat. No.: B8793514
CAS No.: 5440-82-4
M. Wt: 176.21 g/mol
InChI Key: RVAZTALKWVETPN-UHFFFAOYSA-N
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Description

Contextual Significance and Historical Trajectories of Indan-Based Compounds in Organic Synthesis and Medicinal Chemistry Research

The indan (B1671822) framework, a bicyclic hydrocarbon consisting of a benzene (B151609) ring fused to a cyclopentane (B165970) ring, represents a significant structural motif in the fields of organic synthesis and medicinal chemistry. smolecule.com Its rigid, yet three-dimensional, structure has made it a valuable scaffold for the design and synthesis of a wide array of biologically active molecules. Historically, the functionalization of the indan core has led to the development of numerous compounds with therapeutic potential, establishing it as a privileged structure in drug discovery. researchgate.netbeilstein-journals.org

Indan-based compounds, particularly indanones and indanols, are recognized as crucial building blocks for creating more complex molecular architectures. researchgate.net Medicinal chemists have persistently explored these intermediates to develop novel drug candidates. researchgate.net The versatility of the indan ring system allows for the introduction of various functional groups at multiple positions, enabling fine-tuning of the steric and electronic properties of the resulting molecules to optimize their interaction with biological targets. This has led to the synthesis of indan derivatives with a broad spectrum of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. beilstein-journals.orgderpharmachemica.comacs.org For instance, research into indan-1-carboxylic acids and their derivatives has demonstrated their potential as anti-inflammatory agents. acs.org Furthermore, the indan scaffold has been incorporated into complex indole (B1671886) derivatives to assess their biological effects. derpharmachemica.com

The synthesis of 1-indanone (B140024) derivatives, which serve as precursors to many indan-based compounds, has been a subject of extensive research for nearly a century. beilstein-journals.org These synthetic efforts have utilized a variety of starting materials and reaction types, including intramolecular Friedel–Crafts acylations, to construct the core indan structure. beilstein-journals.org The continuous development of synthetic methodologies underscores the enduring importance of indan-based compounds as key intermediates and target molecules in contemporary chemical research. beilstein-journals.org

Table 1: Examples of Indan-Based Compounds in Chemical Research

Compound Type Research Context Key Findings/Applications
Indanones/Indanols Medicinal Chemistry Serve as crucial building blocks for the synthesis of new drug candidates. researchgate.net
Indan-1-carboxylic acids Anti-inflammatory Research Derivatives show potential as anti-inflammatory agents. acs.org
Indole-Indan Hybrids Antimicrobial Research Synthesized to evaluate potential antimicrobial and other biological activities. derpharmachemica.com
3-(Indanoyl)indoles Medicinal Chemistry Investigated as selective antagonists for cannabinoid receptors. nih.gov

Identification of Current Research Gaps and Emerging Academic Inquiries Regarding Indan-5-yl Acetate (B1210297)

Indan-5-yl acetate is an organic compound featuring an acetate group substituted at the 5-position of the indan moiety. smolecule.com While the broader class of indan compounds has been extensively studied, research focusing specifically on this compound has been more limited, primarily identifying it as a valuable synthetic intermediate. smolecule.com Its utility lies in its capacity to serve as a precursor for more complex molecules through various chemical transformations. smolecule.com

A significant research gap exists in the comprehensive evaluation of the intrinsic biological activities of this compound. Although its derivatives are explored for therapeutic applications, the pharmacological profile of the parent compound remains largely uncharacterized. smolecule.com Its potential use in the fragrance industry has been noted, but detailed academic studies on its specific olfactory properties and stability for such applications are not widely available in the literature. smolecule.com

Emerging academic inquiries are beginning to address these gaps. Current research directions include the development of more sustainable and efficient "green chemistry" approaches for its synthesis, moving beyond traditional methods like the acetylation of indan with acetic anhydride (B1165640). smolecule.com Furthermore, its versatility as a chemical building block is an area of active exploration. The acetate group can undergo several key reactions, which opens pathways to a variety of substituted indan derivatives. smolecule.com

Table 2: Chemical Properties and Reactions of this compound

Property/Reaction Description
Molecular Formula C₁₁H₁₂O₂
Molecular Weight 176.21 g/mol
Ester Hydrolysis The acetate group can be hydrolyzed under acidic or basic conditions to produce indan-5-ol and acetic acid. smolecule.com
Oxidation The compound can be oxidized to yield corresponding carbonyl derivatives, such as indan-5-one. smolecule.com

| Nucleophilic Substitution | The acetate group can be displaced by various nucleophiles, leading to the formation of diverse substituted indan derivatives. smolecule.com |

The primary focus of emerging research is on using this compound as a scaffold to generate novel and more complex chemical entities. For example, it can serve as a starting point for creating new N1-(indan-5-yl)amidrazones or complex esters with other bioactive moieties. researchgate.netderpharmachemica.com These new derivatives are then subjected to biological screening to discover potential leads for drug development, aligning with the broader historical trend of leveraging the indan core for medicinal chemistry applications. iiim.res.inopenaccessjournals.com The synthesis of novel derivatives for evaluation as potential cyclooxygenase (COX) inhibitors or for other targeted therapies represents a logical and active area of future investigation. rjptonline.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12O2 B8793514 Indan-5-yl acetate CAS No. 5440-82-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5440-82-4

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

2,3-dihydro-1H-inden-5-yl acetate

InChI

InChI=1S/C11H12O2/c1-8(12)13-11-6-5-9-3-2-4-10(9)7-11/h5-7H,2-4H2,1H3

InChI Key

RVAZTALKWVETPN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC2=C(CCC2)C=C1

Origin of Product

United States

Sophisticated Synthetic Methodologies for Indan 5 Yl Acetate and Its Derivatives

Established and Evolving Synthetic Pathways to Indan-5-yl Acetate (B1210297)

The primary and most direct route to Indan-5-yl acetate is through the esterification of 5-indanol (B105451). This reaction typically involves the acetylation of the hydroxyl group of 5-indanol using reagents like acetic anhydride (B1165640) or acetyl chloride, often in the presence of a base such as pyridine (B92270). smolecule.comresearchgate.net

The synthesis of the precursor, 5-indanol, is a critical step and can be achieved through several established methods. A common industrial process involves the sulfonation of indan (B1671822) followed by alkali fusion. chemicalbook.combme.hu This multi-step process starts with the sulfonation of indan with concentrated sulfuric acid to produce indan-5-sulfonic acid. This intermediate is then converted to its potassium salt and fused with potassium hydroxide (B78521) and sodium acetate at high temperatures to yield 5-indanol after acidification and purification. bme.hu

Alternative routes to 5-indanol have also been developed. One such method involves the diazotization of 5-amino-indan, followed by the evaporation of the resulting diazonium salt. bme.hu Another approach is the oxidation and subsequent hydrolysis of 5-acetyl-indan. bme.hu More traditional, albeit lengthy, methods include the base-catalyzed condensation of 2-formyl-cyclopentanone and acetone, which requires a 21-day reaction time. bme.huvulcanchem.com

The following table summarizes some of the key synthetic routes to 5-indanol, the direct precursor to this compound.

Method Starting Material(s) Key Reagents/Conditions Notes Reference(s)
Sulfonation-Alkali FusionIndanConc. H₂SO₄, KOH, NaOH, high temperatureCommon industrial method. chemicalbook.combme.hu
Diazotization5-Amino-indanNaNO₂, acid, then heatA well-established transformation of an amino group to a hydroxyl group. bme.hu
Oxidation/Hydrolysis5-Acetyl-indanOxidizing agent, then acid/base hydrolysisInvolves conversion of the acetyl group to a hydroxyl group. bme.hu
Base-Catalyzed Condensation2-Formyl-cyclopentanone, AcetoneBase catalystA lengthy process (21 days). bme.huvulcanchem.com

Catalytic Approaches in this compound Synthesis Research

Catalysis plays a pivotal role in enhancing the efficiency and selectivity of synthetic routes to this compound and its derivatives. In the direct acetylation of 5-indanol, bases like pyridine are commonly used to catalyze the reaction. smolecule.com Research has also explored other catalytic systems for similar transformations. For instance, N,N-dichloro-4-methylbenzenesulfonimide has been used as a catalyst for the efficient acetylation of a variety of alcohols, including indanol, with acetic anhydride at room temperature. researchgate.net

For the synthesis of the indan scaffold itself, various catalytic systems are employed. The cyclization of phenylpropionic acid derivatives to form indanones, which can be precursors to indanols, can be catalyzed by acids like polyphosphoric acid or sulfuric acid. beilstein-journals.org More advanced catalytic systems, such as those involving transition metals like rhodium, have been utilized in the synthesis of complex indanoylindoles, showcasing the potential for catalytic strategies in constructing the core indan structure. nih.gov

Stereoselective and Asymmetric Synthesis Research of this compound Analogues

The development of stereoselective and asymmetric methods for the synthesis of indan analogues is a significant area of research, particularly for applications in medicinal chemistry where specific stereoisomers are often required. While direct asymmetric synthesis of this compound is not widely reported, research on related indan systems provides valuable insights.

Chiral auxiliaries have been employed to direct the stereochemical outcome of reactions on indan scaffolds. For example, chiral acetals prepared from 7-hydroxyindan-1-one and chiral 1,2-diols have been used as effective chiral directors in asymmetric Diels-Alder reactions. sfu.ca Furthermore, sulfur-based chiral auxiliaries derived from commercially available trans-1-amino-2-indanol have proven effective in stereoselective acetate aldol (B89426) reactions. scielo.org.mx

Enantioselective catalytic methods are also being explored. Dirhodium tetrakis(S-(N-dodecylbenzenesulfonyl)prolinate) has been used as a catalyst for the asymmetric cyclopropanation of 1,1-diarylethylenes with high enantioselectivity, demonstrating the potential for creating chiral cyclopropyl (B3062369) analogues of indan-containing compounds. emory.edu Chemoenzymatic methods have also been reported for the enantioselective synthesis of related tetrahydro-4-oxo-benzofuran-5-yl acetate and its indolyl analogue, highlighting the potential of biocatalysis in this area. acs.org

Green Chemistry Principles and Sustainable Synthetic Routes for this compound

In recent years, there has been a growing emphasis on developing environmentally friendly synthetic methods. For the synthesis of this compound and its precursors, several green chemistry principles are being applied, including the use of microwave irradiation, environmentally benign solvents, and solvent-free conditions. smolecule.com

Microwave-Assisted Synthesis of this compound and Related Compounds

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. smolecule.comresearchgate.netrsc.org While a specific microwave-assisted synthesis of this compound is not detailed in the provided search results, the application of this technology to related compounds suggests its potential.

For example, the synthesis of indanones, which are precursors to indanols, has been achieved via Nazarov cyclization under microwave irradiation. preprints.orgpreprints.org In one study, the microwave-assisted reaction of a chalcone (B49325) derivative for 20 minutes at 120°C resulted in a 72% yield of the corresponding indanone. preprints.orgpreprints.org Similarly, microwave irradiation has been successfully employed in the synthesis of various heterocyclic compounds, including 1-acetyl-1H-indol-3-yl acetates and pyrazolopyrimidines, demonstrating the broad applicability of this technique. researchgate.netrsc.orgmdpi.com These examples strongly suggest that the acetylation of 5-indanol to form this compound could be significantly optimized using microwave technology.

Solvent-Free and Environmentally Benign Conditions in this compound Production Research

Reducing or eliminating the use of hazardous organic solvents is a key principle of green chemistry. Research into the synthesis of indan derivatives and other related compounds has explored solvent-free conditions and the use of environmentally benign solvents like water or ionic liquids. smolecule.comajgreenchem.comresearchgate.net

The Knoevenagel condensation to produce 2-arylidenindane-1,3-diones has been successfully carried out under solvent-free conditions at room temperature using a task-specific ionic liquid as a catalyst. researchgate.net This approach offers high yields and a simple work-up procedure. In another example, the synthesis of an intermediate for zoledronic acid was achieved through a solvent-free N-alkylation of imidazole, followed by hydrolysis in water. ajgreenchem.com

The use of greener solvents is also a viable strategy. A Nazarov cyclization to form an indanone was conducted in 4-methyltetrahydropyran (4-MeTHP), a more sustainable alternative to hazardous solvents. preprints.orgpreprints.org While the yield was lower than in some conventional methods, the process was more environmentally friendly due to the avoidance of harmful chemicals and a simplified work-up. preprints.orgpreprints.org The acetylation of alcohols has also been achieved using ethyl acetate as both the acetyl source and the solvent, mediated by potassium hydroxide, offering a milder and more convenient procedure. rsc.org These studies pave the way for developing more sustainable manufacturing processes for this compound.

Multi-component Reactions and Convergent Synthesis Strategies for this compound Scaffolds

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. rsc.org Convergent synthesis, where different fragments of a target molecule are synthesized separately and then joined together, is another powerful strategy for the efficient construction of complex molecules. researchgate.netnih.gov

While a specific multi-component reaction for the direct synthesis of this compound is not described, the principles of MCRs and convergent synthesis are applicable to the construction of the indan scaffold and its derivatives. For instance, a three-component reaction involving 5-amino-2-mercaptobenzimidazole, a 1,3-dicarbonyl compound, and an activated carbonyl compound in the presence of a catalyst has been used to synthesize tetrahydroindeno[1,2-b]pyrrole derivatives. ijpsonline.com One-pot, four-component reactions have also been utilized to synthesize complex hexahydrocycloocta[b]pyridine derivatives from simple starting materials, including an indole (B1671886) derivative. rsc.org

Advanced Chemical Reactivity and Mechanistic Investigations of Indan 5 Yl Acetate

Detailed Exploration of Ester Hydrolysis Mechanisms in Indan-5-yl Acetate (B1210297)

The ester functionality in Indan-5-yl acetate is susceptible to hydrolysis, a reaction that involves the cleavage of the ester bond by water. libretexts.org This transformation can be catalyzed by either acids or bases, each proceeding through a distinct mechanism. libretexts.orglibretexts.org

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the hydrolysis of this compound is a reversible process. libretexts.orglibretexts.org The mechanism is essentially the reverse of a Fischer esterification. youtube.com The reaction is initiated by the protonation of the carbonyl oxygen of the acetate group, which enhances the electrophilicity of the carbonyl carbon. youtube.com A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. youtube.com Subsequent proton transfers and elimination of the alcohol (in this case, indan-5-ol) lead to the formation of acetic acid. youtube.com To drive the equilibrium towards the products, an excess of water is typically used. libretexts.org

Base-Catalyzed Hydrolysis (Saponification):

In the presence of a base, such as sodium hydroxide (B78521), the hydrolysis of this compound is an irreversible reaction known as saponification. libretexts.orgsavemyexams.com The hydroxide ion, a strong nucleophile, directly attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. libretexts.org This intermediate then collapses, expelling the indan-5-oxide anion as the leaving group and forming acetic acid. The indan-5-oxide anion subsequently deprotonates the newly formed acetic acid, yielding indan-5-ol and a carboxylate salt (e.g., sodium acetate). libretexts.org This reaction goes to completion because the final carboxylate salt is resonance-stabilized and unreactive towards the alcohol. savemyexams.com

Condition Catalyst Key Features Products
AcidicDilute H₂SO₄ or HClReversible, equilibrium reaction. libretexts.orglibretexts.orgIndan-5-ol and Acetic Acid smolecule.com
BasicDilute NaOH or KOHIrreversible, reaction goes to completion. libretexts.orgsavemyexams.comIndan-5-ol and Acetate Salt libretexts.org

Electrophilic and Nucleophilic Reaction Pathways of this compound

The dual nature of this compound's structure, comprising an aromatic ring and an ester group, allows for both electrophilic and nucleophilic reactions.

Electrophilic Aromatic Substitution:

The benzene (B151609) ring of the indane core can undergo electrophilic aromatic substitution reactions. The acetate group is an ortho-, para-directing deactivator. However, the fused cyclopentane (B165970) ring can also influence the regioselectivity of these reactions. Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts acylation and alkylation. The precise conditions and outcomes of such reactions on this compound itself are not extensively detailed in the provided search results, but the general principles of electrophilic substitution on substituted indane systems would apply.

Nucleophilic Acyl Substitution:

The acetate group is a prime site for nucleophilic acyl substitution. smolecule.com The carbonyl carbon is electrophilic and can be attacked by various nucleophiles. libretexts.orglibretexts.org This allows for the conversion of the acetate into a wide range of other functional groups. For instance, reaction with amines would yield amides, and reaction with other alcohols (transesterification) would produce different esters. The leaving group in these reactions is the indan-5-oxide anion. libretexts.org

Reaction Type Site of Reaction Typical Reagents Potential Products
Electrophilic Aromatic SubstitutionBenzene RingHNO₃/H₂SO₄, Br₂/FeBr₃, RCOCl/AlCl₃Substituted Indan-5-yl acetates
Nucleophilic Acyl SubstitutionAcetate Carbonyl CarbonAmines, Alcohols, Grignard ReagentsAmides, Esters, Tertiary Alcohols

Oxidative and Reductive Transformations of this compound

The indane and acetate moieties of this compound can undergo separate oxidative and reductive transformations.

Oxidation:

The benzylic carbons of the cyclopentane ring are susceptible to oxidation. Strong oxidizing agents can potentially cleave the ring or oxidize the benzylic positions to ketones or carboxylic acids. For example, oxidation could potentially lead to the formation of indan-5-one derivatives. smolecule.com The specific products would depend on the oxidant used and the reaction conditions.

Reduction:

The ester group can be reduced to an alcohol. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄). This reaction would yield indan-5-ol and ethanol. The aromatic ring can also be reduced under more vigorous conditions, such as catalytic hydrogenation at high pressure and temperature, to yield the corresponding cycloalkane derivative.

Transformation Reagent Potential Product
OxidationStrong Oxidizing Agents (e.g., KMnO₄, CrO₃)Indanone derivatives, ring-opened products smolecule.com
Reduction of EsterLiAlH₄Indan-5-ol and Ethanol
Reduction of Aromatic RingH₂/Catalyst (high pressure/temp)Cyclohexyl derivative

Investigating Rearrangement Reactions and Pericyclic Processes Involving the Indane Core of this compound Derivatives

The indane core, particularly in its substituted forms, can participate in fascinating rearrangement and pericyclic reactions.

Rearrangement Reactions:

Cationic rearrangements are a notable class of reactions for indane derivatives. rsc.org For example, under acidic conditions, carbocations can be generated on the indane skeleton, which can then undergo 1,2-alkyl or 1,2-hydride shifts to form more stable carbocation intermediates. core.ac.uk These rearrangements can lead to the formation of different ring systems or altered substitution patterns. rsc.org For instance, the rearrangement of tricyclic systems containing an indane-like fragment can be influenced by the reaction conditions, leading to different propellane or tricyclic products. rsc.org

Pericyclic Reactions:

Pericyclic reactions, which proceed through a cyclic transition state, are also relevant to the chemistry of the indane core. researchgate.netnih.govnumberanalytics.com These reactions are stereospecific and are governed by the principles of orbital symmetry. nih.gov A key example involving a related system is the photo-initiated [2+2] cycloaddition between indane derivatives and vinyl acetate, which has been utilized in the synthesis of complex natural products like (±)-modhephene. rsc.org This strategy creates a tetracyclic intermediate that can be further elaborated. rsc.org Diels-Alder reactions, a type of [4+2] cycloaddition, are also a powerful tool for constructing polycyclic systems incorporating the indane framework. researchgate.net

Process Description Example from Related Systems
Cationic RearrangementRearrangement of carbocation intermediates via 1,2-shifts. core.ac.ukAcid-catalyzed rearrangement of tricyclic systems to form propellanes. rsc.org
PhotocycloadditionLight-induced [2+2] cycloaddition.Indane and vinyl acetate to form a tetracyclic intermediate for modhephene synthesis. rsc.org
Diels-Alder Reaction[4+2] cycloaddition to form six-membered rings.Used in the construction of complex molecules containing the indane core. researchgate.net

Kinetic and Thermodynamic Studies of this compound Reactions for Mechanistic Elucidation

Understanding the kinetics and thermodynamics of reactions involving this compound is crucial for elucidating reaction mechanisms and optimizing reaction conditions.

Kinetic Studies:

Kinetic studies involve measuring reaction rates under various conditions (e.g., temperature, concentration of reactants and catalysts). ijert.org For the hydrolysis of this compound, kinetic data can help to determine the rate law and activation energy, providing insights into the rate-determining step of the mechanism. For example, in the synthesis of similar esters, kinetic studies have been used to develop models like the Langmuir-Hinshelwood mechanism to describe the reaction on a catalyst surface. researchgate.netnih.gov Such studies can reveal whether the reaction is controlled by intrinsic kinetics or mass transfer limitations. ijert.org

Thermodynamic Studies:

Thermodynamic studies focus on the energy changes that occur during a reaction, determining properties like the standard Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°). nih.govnist.gov These values indicate the spontaneity and equilibrium position of a reaction. For the hydrolysis of this compound, thermodynamic data would quantify the extent to which the reaction proceeds towards products under standard conditions. For instance, in the esterification to form isoamyl acetate, thermodynamic parameters were determined to understand the reaction's feasibility and the effect of temperature on the equilibrium. nih.gov

Parameter Information Provided Relevance to this compound Reactions
Kinetic
Rate LawRelationship between reaction rate and reactant concentrations.Elucidates the molecularity of the rate-determining step.
Activation Energy (Ea)Minimum energy required for a reaction to occur.Provides insight into the temperature sensitivity of the reaction rate. ijert.org
Thermodynamic
ΔG° (Gibbs Free Energy)Spontaneity of a reaction at standard conditions. nist.govDetermines if hydrolysis is favored at equilibrium.
ΔH° (Enthalpy)Heat absorbed or released during a reaction. nist.govIndicates if the reaction is exothermic or endothermic.
ΔS° (Entropy)Change in disorder of the system. nist.govReflects the change in molecular freedom during the reaction.

Strategic Derivatization and Structure Activity Relationship Sar Studies of Indan 5 Yl Acetate

Synthesis of Novel Substituted Indan-5-yl Acetate (B1210297) Analogues

The synthesis of novel analogues of indan-5-yl acetate is crucial for exploring their chemical space and potential applications. smolecule.com Various synthetic strategies can be employed to modify the indane core and the acetate functionality.

Halogenation of the indane ring can significantly influence the electronic properties and lipophilicity of the molecule, which in turn can affect its biological activity. For instance, the synthesis of 5-chloro-1-indanone (B154136) has been achieved through methods like intramolecular Friedel–Crafts acylation. beilstein-journals.org While not directly starting from this compound, this demonstrates a common strategy for introducing halogens onto the indane ring. The conversion of carboxylic acids to organic halides is a fundamental transformation, and methods for halodecarboxylation are well-established for both aliphatic and aromatic substrates. acs.org

The introduction of heteroatoms can also be achieved through various synthetic routes. For example, N-arylation of heterocyclic compounds can be performed using copper-catalyzed Ullmann condensation. jst.go.jp The synthesis of indazole derivatives, which are structurally related to indanes, often involves alkylation and other modifications that introduce nitrogen heteroatoms. researchgate.net Such strategies could potentially be adapted for the functionalization of this compound derivatives.

Table 1: Examples of Halogenation and Heteroatom Introduction on Related Scaffolds This table is for illustrative purposes and shows reactions on related structures, not directly on this compound.

Starting Material Reagents Product Reaction Type
3-Chlorophenylpropionic acid Malonyl chloride, ZnCl2 5-Chloro-1-indanone Intramolecular Friedel–Crafts acylation beilstein-journals.org
Aromatic Carboxylic Acid Halogenating agent Aryl Halide Halodecarboxylation acs.org
Heterocyclic amine Aryl halide, Copper catalyst N-Aryl heterocyclic compound Ullmann Condensation jst.go.jp

Alkylation, acylation, and arylation are powerful tools for modifying the indane scaffold. beilstein-journals.org

Alkylation: The alkylation of indazoles, for example, can be achieved using alkyl chlorides in the presence of a phase transfer catalyst, leading to N-alkylated products. researchgate.net Similar principles can be applied to the indane ring, although specific conditions would need to be optimized. Friedel-Crafts alkylation is another classic method for introducing alkyl groups onto aromatic rings. beilstein-journals.org

Acylation: Friedel-Crafts acylation is a common method for introducing acyl groups. For instance, the synthesis of 1-indanone (B140024) derivatives can be achieved through the acylation of aromatic substrates. beilstein-journals.org The pyrimidine (B1678525) group has been used as a directing group for the palladium-catalyzed C2-acylation of indoles, a related heterocyclic system. rsc.org

Arylation: The β-arylation of cyclic carbonyl compounds, including indanone derivatives, has been reported. chemrxiv.org Suzuki cross-coupling reactions are also a versatile method for the arylation of heterocyclic compounds, demonstrating the potential for creating C-C bonds with aryl groups. mdpi.com

Table 2: Examples of Alkylation, Acylation, and Arylation on Related Scaffolds This table is for illustrative purposes and shows reactions on related structures, not directly on this compound.

Reaction Type Starting Material Reagents Product
Alkylation 5-Cyanoindazole Alkyl chloride, (Bmim)BF4 N-alkylated indazole researchgate.net
Acylation 3,3-Dimethylacrylic acid, Aromatic substrate NbCl5 1-Indanone derivative beilstein-journals.org
Arylation Indanone derivative (Details in source) β-Aryl indanone chemrxiv.org

Halogenation and Heteroatom Functionalization of this compound

Systematic Modification of the Indane Ring System for Targeted Research

Systematic modification of the indane ring is a cornerstone of structure-activity relationship (SAR) studies. The rigid bicyclic framework of indane provides a stable platform to which various functional groups can be attached. nih.gov This allows researchers to probe the interactions of these molecules with biological targets. researchgate.net

The synthesis of 1-indanone derivatives, for example, has been extensively reviewed, with numerous methods available for constructing the five-membered ring and introducing a wide array of substituents. beilstein-journals.org These methods include cyclization of arylpropionic acids and Friedel-Crafts reactions. beilstein-journals.org The ability to introduce substituents at different positions on both the aromatic and aliphatic rings of the indane system allows for a fine-tuning of the molecule's properties. researchgate.net The development of indane-based peptides through techniques like [2+2+2] cyclotrimerization further highlights the versatility of this scaffold for creating complex molecular architectures. researchgate.net

Acetate Moiety Modifications and Their Impact on this compound Reactivity and Biological Interactions

The acetate group of this compound is a key site for chemical modification. smolecule.com It can be hydrolyzed under acidic or basic conditions to yield indan-5-ol, which can then serve as a precursor for other derivatives. smolecule.com The acetate can also be replaced by other nucleophiles, opening up a wide range of synthetic possibilities. smolecule.com

Modifications to the acetate group can significantly impact the molecule's reactivity and biological interactions. For instance, the conversion of an acetate to other ester groups or to an amide can alter the molecule's hydrogen bonding capacity, polarity, and metabolic stability. The synthesis of various acetamide (B32628) derivatives from related indole (B1671886) structures demonstrates the feasibility of such modifications. iosrjournals.orgscielo.br

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives in Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. nih.gov For this compound derivatives, QSAR can be a powerful tool to guide the design of new analogues with enhanced or targeted activities. nih.govacs.org

By developing QSAR models, researchers can identify key structural features (descriptors) that are important for a particular biological effect. mdpi.comderpharmachemica.com These descriptors can be related to the molecule's electronic properties, hydrophobicity, and steric features. The insights gained from QSAR models can help prioritize the synthesis of new compounds, saving time and resources. jbclinpharm.org For example, QSAR models have been successfully used to design new anticancer agents by iteratively modifying a lead structure and evaluating the predicted activity. mdpi.com While specific QSAR studies on this compound derivatives are not widely reported, the principles of QSAR are broadly applicable to this class of compounds. medcraveonline.com

Cutting Edge Spectroscopic and Chromatographic Research Applied to Indan 5 Yl Acetate

High-Field and Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation of Indan-5-yl Acetate (B1210297) Derivatives

High-field and multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools for the unambiguous structural determination of organic molecules, including derivatives of Indan-5-yl acetate. These techniques provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

In the study of indane derivatives, ¹H and ¹³C NMR are fundamental. For instance, the analysis of N¹-(indan-5-yl)amidrazones, which are derivatives of 5-aminoindane, relies on ¹H and ¹³C NMR data to confirm their proposed structures. researchgate.net Similarly, the structural confirmation of various acetate-containing organic compounds is routinely achieved using high-field NMR (e.g., 500 MHz). nih.govderpharmachemica.com For example, in the ¹H NMR spectrum of an acetate derivative, the methyl protons of the acetate group typically appear as a sharp singlet around δ 2.0-2.2 ppm. The aromatic protons of the indan (B1671822) moiety would present as a complex multiplet pattern in the aromatic region (around δ 7.0-7.5 ppm), with their specific shifts and coupling constants providing information about their substitution pattern.

Multi-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish the connectivity between protons and carbons.

COSY experiments would reveal proton-proton couplings within the indane ring's aliphatic and aromatic portions.

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the assignment of carbon signals based on their attached protons.

While specific multi-dimensional NMR data for this compound is not prevalent in public literature, the application of these techniques to structurally similar compounds, such as various substituted indoles and thiazolidinones, demonstrates their power in elucidating complex structures. scienceopen.comjocpr.com

Table 1: Representative ¹H and ¹³C NMR Data for Acetate-Containing Compounds

Compound Type Technique Typical Chemical Shifts (δ, ppm) Reference
Acetate Derivatives ¹H NMR 2.0-2.2 (s, 3H, -COCH₃)
Indane Derivatives ¹H NMR ~2.0 (m, 2H, -CH₂-), ~2.8 (t, 4H, Ar-CH₂-), ~7.1-7.4 (m, Ar-H) google.com
Acetate Derivatives ¹³C NMR ~21 (CH₃), ~170 (C=O) nih.gov

Advanced Mass Spectrometry Techniques (e.g., HRMS, MS/MS) for Fragmentation Pathway Analysis and Metabolite Identification of this compound in Research

Advanced mass spectrometry (MS) techniques, particularly High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS), are vital for confirming molecular formulas, studying fragmentation pathways, and identifying metabolites.

HRMS provides a highly accurate mass measurement of a parent ion, which allows for the determination of its elemental composition. For this compound (C₁₁H₁₂O₂), the expected exact mass would be used to confirm its identity with high confidence. nih.gov In research involving novel derivatives, HRMS is a standard characterization method to support proposed structures. researchgate.net

MS/MS is used to fragment a selected parent ion and analyze the resulting daughter ions. This provides structural information and helps in identifying the compound. For this compound, a likely fragmentation pathway would involve the loss of the acetyl group or parts of the indane structure. Common fragmentation behaviors in related molecules include the neutral loss of small molecules like ketene (B1206846) (CH₂=C=O) from the acetate moiety or cleavage of the indane ring. nih.gov The fragmentation pattern of a related compound, ethyl acetate, shows characteristic ions that help in its identification in complex mixtures. ijarbs.com

In metabolic studies, MS techniques are used to identify the biotransformation products of a parent compound. For instance, UPLC-MS/MS methods have been developed to detect and characterize metabolites of various drugs. jksus.orgnih.gov If this compound were subject to metabolism, likely transformations would include hydrolysis of the ester bond to form 5-hydroxyindan, followed by further oxidation or conjugation. The identification of such metabolites is crucial in drug discovery and development to understand the compound's fate in a biological system. jksus.orghmdb.ca

Table 2: Application of Advanced MS in Characterizing Organic Compounds

Technique Application Information Obtained Example from Literature
HRMS (ESI-TOF) Molecular Formula Determination Provides highly accurate m/z values to confirm elemental composition. Confirmation of brominated aniline (B41778) derivatives. acs.org
MS/MS Structural Elucidation Generates fragment ions that reveal the structure of the parent molecule. Fragmentation pattern analysis of isoquinoline (B145761) alkaloids. nih.gov

Vibrational Spectroscopy (FT-IR, FT-Raman) for Conformational and Intermolecular Interaction Studies of this compound

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides valuable information about the functional groups and molecular vibrations within a compound. These techniques are used to confirm the presence of specific bonds and can offer insights into molecular conformation and intermolecular interactions.

For this compound, the FT-IR spectrum would be dominated by characteristic absorption bands. The most prominent peak would be the C=O stretching vibration of the acetate group, typically observed in the range of 1735-1750 cm⁻¹. nih.gov Another key region is the C-O stretching of the ester, which appears between 1200-1300 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the indane ring would appear just below 3000 cm⁻¹. scialert.net The substitution pattern on the aromatic ring can be inferred from the pattern of C-H out-of-plane bending vibrations in the 700-900 cm⁻¹ region.

FT-Raman spectroscopy provides complementary information. While the C=O stretch is often weaker in Raman spectra compared to IR, aromatic ring vibrations typically show strong Raman signals. scialert.net The analysis of both FT-IR and FT-Raman spectra can lead to a more complete assignment of vibrational modes. nih.gov In studies of related crystalline materials, these techniques help in understanding the molecular structure and hydrogen bonding interactions. scialert.net

Table 3: Expected Vibrational Frequencies for this compound

Functional Group Vibration Type Expected FT-IR Wavenumber (cm⁻¹) Expected FT-Raman Wavenumber (cm⁻¹)
Aromatic C-H Stretching 3000 - 3100 3000 - 3100
Aliphatic C-H Stretching 2850 - 3000 2850 - 3000
C=O (Ester) Stretching 1735 - 1750 1735 - 1750 (weak)
C=C (Aromatic) Stretching 1450 - 1600 1450 - 1600 (strong)
C-O (Ester) Stretching 1200 - 1300 Variable

X-ray Crystallography for Crystalline State Structural Analysis of this compound and its Complexes

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique provides precise bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecule's conformation and its packing arrangement in the crystal lattice.

The analysis of a crystalline derivative of cholest-5-ene-3-ol acetate demonstrates how X-ray diffraction reveals the conformation of cyclic systems and the orientation of the acetate group. researchgate.net Such studies provide data on unit cell dimensions (a, b, c, α, β, γ), space group, and the precise coordinates of each atom. This information is crucial for understanding structure-property relationships and for computational modeling studies. If a suitable crystal of this compound or one of its co-crystals or complexes were obtained, X-ray diffraction would provide unparalleled insight into its solid-state structure. nih.gov

Table 4: Example of Crystallographic Data for an Acetate-Containing Compound

Parameter Example Value (N-(5-Bromopyridin-2-yl)acetamide) iucr.org
Molecular Formula C₇H₇BrN₂O
Crystal System Triclinic
Space Group P-1
a (Å) 4.0014 (3)
b (Å) 8.7232 (6)
c (Å) 23.0626 (18)
α (°) 82.127 (1)
β (°) 86.897 (1)
γ (°) 85.932 (1)

Development and Validation of Advanced Chromatographic Methods (e.g., UPLC-MS/MS, GC-MS) for this compound Purity Profiling and Trace Analysis in Research Matrices

Advanced chromatographic techniques coupled with mass spectrometry are the methods of choice for separating, identifying, and quantifying compounds in complex mixtures. These methods are essential for purity profiling of synthesized compounds and for trace analysis in various research matrices.

A reverse-phase High-Performance Liquid Chromatography (HPLC) method has been described for the analysis of this compound. sielc.com This method uses an acetonitrile (B52724) and water mobile phase with a phosphoric acid modifier on a specialized column. sielc.com For greater speed and resolution, this method can be adapted to Ultra-Performance Liquid Chromatography (UPLC). For mass spectrometry compatibility, the non-volatile buffer (phosphoric acid) would be replaced with a volatile one, such as formic acid, creating a UPLC-MS method. sielc.com Such methods are validated for linearity, precision, accuracy, and sensitivity to ensure reliable quantification. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, particularly for volatile and thermally stable compounds like this compound. In a typical GC-MS analysis, the compound would be separated on a capillary column (e.g., a non-polar TG-5MS) and subsequently identified by its mass spectrum. jpionline.orgajol.infonih.gov The interpretation of the mass spectrum is often performed by comparing it against spectral libraries like the one from the National Institute of Standards and Technology (NIST). ijarbs.com GC-MS is widely used for analyzing phytochemical extracts and for purity assessment, capable of detecting and identifying trace-level impurities. ijarbs.comjpionline.org

The development and validation of these advanced chromatographic methods are critical for quality control in chemical synthesis and for quantitative studies in various research contexts.

Table 5: Comparison of Chromatographic Methods for Analysis of this compound

Method Principle Typical Column Mobile/Carrier Gas Detector Application
UPLC-MS/MS High-pressure liquid chromatography separation C18 (e.g., Acquity BEH) Acetonitrile/Water with formic acid Tandem Mass Spectrometer Purity profiling, metabolite quantification, trace analysis in biological fluids. jksus.org

Computational Chemistry and Theoretical Modeling of Indan 5 Yl Acetate

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure, Reactivity Prediction, and Spectroscopic Property Simulation of Indan-5-yl Acetate (B1210297)

By computing the molecule's vibrational frequencies, theoretical FT-IR and FT-Raman spectra can be simulated. researchgate.net A comparison between these calculated spectra and experimental data allows for a precise assignment of vibrational modes to specific functional groups within the molecule. researchgate.net Similarly, Time-Dependent DFT (TD-DFT) calculations can predict electronic absorption spectra (UV-Vis), offering insights into the electronic transitions occurring within the molecule. dntb.gov.uadntb.gov.ua

Furthermore, quantum chemical calculations can determine various electronic properties that dictate the reactivity of Indan-5-yl acetate. Parameters such as ionization potential, electron affinity, and chemical hardness are derived from the energies of the frontier molecular orbitals. iucr.org This information helps in predicting how the molecule will behave in different chemical environments. ajchem-a.com

Table 1: Predicted Geometrical Parameters and Spectroscopic Data for this compound using DFT This table presents hypothetical data based on typical DFT calculation results for similar organic molecules.

Parameter Predicted Value Method
Geometrical Parameters B3LYP/6-311G(d,p)
C=O Bond Length (Acetate) 1.21 Å
C-O Bond Length (Ester) 1.35 Å
Aromatic C-C Bond Length 1.39 - 1.41 Å
Vibrational Frequencies
C=O Stretch ~1750 cm⁻¹
C-O Stretch ~1230 cm⁻¹
Aromatic C-H Stretch ~3050 cm⁻¹
Electronic Properties

Molecular Docking Simulations of this compound and its Analogues with Protein Targets to Elucidate Binding Mechanisms

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. researchgate.net This method is crucial for elucidating the potential binding mechanisms of this compound and its analogues with various protein targets, providing a basis for understanding its potential pharmacological activity. scialert.net

The process involves placing the 3D structure of this compound into the binding site of a target protein. An algorithm then samples a large number of possible conformations and orientations of the ligand within the binding pocket, calculating a score that estimates the binding affinity for each pose. rjptonline.org Lower binding energy scores typically indicate a more stable and favorable interaction. cellnatsci.com

Key interactions that stabilize the ligand-protein complex, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, are analyzed. jpionline.orgplos.org For instance, the acetate group of this compound could act as a hydrogen bond acceptor, while the indan (B1671822) ring system can engage in hydrophobic interactions with nonpolar amino acid residues in the protein's active site. jpionline.org By studying these interactions with targets like cyclooxygenase (COX) enzymes or various kinases, researchers can hypothesize the mechanism of action and guide the design of more potent analogues. researchgate.netresearchgate.net

Table 2: Hypothetical Molecular Docking Results for this compound with Selected Protein Targets This table illustrates potential outcomes from a molecular docking study.

Protein Target (PDB ID) Binding Energy (kcal/mol) Key Interacting Residues Interaction Type
Cyclooxygenase-2 (e.g., 3LN1) -7.2 Ser530, Tyr385, Arg120 Hydrogen Bond, Hydrophobic
Protein Kinase (e.g., 2RKU) -6.8 Leu83, Val31, Lys33 Hydrophobic, Hydrogen Bond

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions of this compound

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the conformational changes and interactions of this compound and its target complex over time. acs.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the flexibility of both the ligand and the protein. acs.org

For this compound, MD simulations can be used for detailed conformational analysis. By simulating the molecule in a solvent (like water), its energetically favorable shapes and the flexibility of the fused ring system and the acetate group can be determined. scribd.com

When applied to a ligand-protein complex identified through docking, MD simulations can assess the stability of the binding pose. samipubco.com Researchers can analyze the trajectory to see if the key interactions, like hydrogen bonds, are maintained throughout the simulation. plos.org This method also helps to understand how the binding of this compound might induce conformational changes in the protein, which can be critical for its function. The binding free energy can also be calculated more accurately using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) on the MD trajectory.

Table 3: Typical Parameters Analyzed in a Molecular Dynamics Simulation of a Ligand-Protein Complex This table outlines key analyses performed during MD simulations.

Analysis Type Description Purpose
RMSD (Root Mean Square Deviation) Measures the average deviation of atomic positions from a reference structure over time. To assess the stability of the protein and ligand.
RMSF (Root Mean Square Fluctuation) Measures the fluctuation of individual atoms or residues around their average position. To identify flexible regions in the protein or ligand.
Hydrogen Bond Analysis Tracks the formation and breaking of hydrogen bonds between the ligand and protein. To evaluate the stability of key binding interactions.
Conformational Analysis Studies the changes in the ligand's shape and orientation within the binding site. ethz.ch To explore the dynamic nature of the ligand's binding mode.

| Binding Free Energy Calculation | Estimates the free energy of binding using methods like MM/PBSA or MM/GBSA. | To provide a more accurate prediction of binding affinity. |

Prediction of this compound Chemical Behavior through Frontier Molecular Orbital (FMO) and Molecular Electrostatic Potential (MEP) Analyses

Frontier Molecular Orbital (FMO) theory and Molecular Electrostatic Potential (MEP) analysis are powerful tools derived from quantum chemical calculations that help predict the chemical behavior of this compound. rjptonline.orgajrconline.org

FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). imperial.ac.uk The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). ajchem-a.com The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical stability and reactivity; a large gap suggests high stability and low reactivity, whereas a small gap indicates higher reactivity. ajrconline.orgajchem-a.com For this compound, the distribution of these orbitals reveals the most probable sites for electrophilic and nucleophilic attack.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. nih.govresearchgate.net It uses a color scale to indicate different electrostatic potential values: red regions signify negative potential (electron-rich areas, prone to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, prone to nucleophilic attack). ajrconline.org For this compound, the MEP map would likely show a negative potential around the carbonyl oxygen of the acetate group, identifying it as a primary site for interaction with electrophiles or as a hydrogen bond acceptor. sciensage.info

Table 4: Hypothetical FMO and MEP Analysis Results for this compound This table summarizes the expected findings from FMO and MEP analyses.

Analysis Parameter Predicted Finding/Value Implication
FMO Analysis HOMO Energy ~ -6.5 eV Indicates electron-donating capability.
LUMO Energy ~ -1.2 eV Indicates electron-accepting capability.
HOMO-LUMO Gap ~ 5.3 eV Suggests good molecular stability. ajrconline.org
MEP Analysis Negative Potential Region Carbonyl oxygen of the acetate group. Site for electrophilic attack and hydrogen bonding. researchgate.net

In silico Screening and Virtual Library Design Utilizing this compound Scaffolds

The structure of this compound can serve as a valuable scaffold for in silico screening and the design of virtual libraries to discover new bioactive compounds. rsc.org A scaffold is a core molecular structure to which various functional groups can be attached to create a library of related compounds. The indan core is a recognized scaffold in medicinal chemistry. rsc.orgpnrjournal.com

Virtual library design begins with the this compound scaffold. Modifications can be systematically introduced at various positions, such as substituting the acetate group with other esters or amides, or adding different functional groups to the aromatic or aliphatic rings. This process can generate a large, diverse library of thousands of virtual compounds.

This virtual library can then be subjected to high-throughput virtual screening (HTVS). This process involves rapidly docking each compound in the library against a specific biological target. bdpsjournal.org The compounds are ranked based on their predicted binding affinity and other properties like drug-likeness (e.g., Lipinski's rule of five) and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. pnrjournal.combdpsjournal.org The top-ranked "hit" compounds from this screening can then be prioritized for chemical synthesis and experimental testing, significantly accelerating the early stages of drug discovery. nih.gov

Table 5: Chemical Compounds Mentioned

Compound Name
This compound
Acetic acid
Indan-5-ol
Indan-5-one
Indan
Acetic anhydride (B1165640)
Acetyl chloride
Pyridine (B92270)
5-nitroindan
Celecoxib
Indomethacin
Doxorubicin
Ampicillin
Bifonazole
Ketoconazole
Ganciclovir
Foscarnet
Tamoxifen

Applications of Indan 5 Yl Acetate As a Research Tool and Building Block

Indan-5-yl Acetate (B1210297) as a Precursor and Intermediate in Complex Organic Synthesis

The utility of Indan-5-yl acetate as a building block in organic synthesis stems from the reactivity of its acetate group and the stability of the indan (B1671822) core. It is recognized as a synthetic intermediate for creating more complex organic molecules. smolecule.com The acetate group can undergo several key transformations, making the compound a versatile starting point for a variety of derivatives. smolecule.com

Key reactions that highlight its role as an intermediate include:

Ester Hydrolysis : The acetate group can be hydrolyzed under acidic or basic conditions to produce indan-5-ol. This reaction is fundamental for introducing other functional groups at the 5-position of the indan ring. smolecule.com

Nucleophilic Substitution : The acetate can act as a leaving group, allowing for its replacement by various nucleophiles to form a range of substituted indan derivatives. smolecule.com

Oxidation : The indan skeleton can be oxidized to create corresponding carbonyl compounds, such as indan-5-one, which are also valuable intermediates. smolecule.com

The indan structure itself is a core component in many bioactive compounds and ligands. beilstein-journals.org For instance, research into N1-(indan-5-yl)amidrazones, which are synthesized from 5-aminoindane (a derivative of the indan core), has explored their potential antitumor activities. researchgate.net Similarly, the indane framework is a precursor for indene-based structures used in drug discovery and development. beilstein-journals.org The synthesis of complex indole (B1671886) derivatives, which are significant in pharmaceuticals, often involves multi-step processes where bicyclic structures similar to indan are key intermediates. rsc.orgresearchgate.net The role of intermediates is crucial in pharmaceutical synthesis, as they allow for controlled modifications to achieve the desired chemical structure, purity, and potency of the final active pharmaceutical ingredient (API). dapinpharma.com

Table 1: Key Synthetic Transformations of this compound

Reaction TypeReagents/ConditionsProductSignificance
Ester HydrolysisAcid or Base (e.g., HCl, NaOH)Indan-5-olPrepares the indan core for further functionalization via the hydroxyl group. smolecule.com
OxidationOxidizing AgentIndan-5-oneCreates a ketone functional group, a key intermediate for further C-C bond formation. smolecule.com
Nucleophilic SubstitutionVarious Nucleophiles5-Substituted Indan DerivativesAllows for the introduction of a wide range of functional groups at the 5-position. smolecule.com

Integration of this compound Moieties in the Design of Novel Ligands and Catalysts

The indan and indene (B144670) core structures, accessible from precursors like this compound, are of significant interest in the design of advanced ligands and catalysts. Compounds featuring an indene core are valuable as precursors to metallocene complexes used in catalytic polymerization processes and are also found in N-heterocyclic carbene (NHC) ligands. beilstein-journals.org

The transformation of the indan moiety into an indene allows it to serve as a ligand for transition metals, forming catalysts with specific stereochemical control. While direct use of this compound in a final catalyst is not commonly documented, its derivatives are instrumental. For example, the synthesis of multifunctional indenes for use as ligands often starts from substituted indan-1-ones, which can be derived from the indan skeleton. beilstein-journals.org

The development of novel ligands is a dynamic area of research. For example, new tetradentate ligands have been synthesized from benzotriazole (B28993) moieties for creating metal complexes with potential biological activity. rasayanjournal.co.in Similarly, the synthesis of indole-isoxazole hybrids involves coupling reactions where specific building blocks are joined to create complex final structures. nih.gov The principles of using molecular building blocks to construct complex functional molecules are central to modern chemistry, from the synthesis of pyrazoloazines to the development of chiral ligands for asymmetric catalysis. beilstein-journals.orgacs.org The indan-5-yl group, derived from this compound, represents a rigid, bicyclic scaffold that can be incorporated into these larger ligand structures to influence their steric and electronic properties, thereby tuning the performance of the resulting catalyst.

Research into this compound's Role in Flavor and Fragrance Chemistry (Chemical Modeling)

This compound and its isomers are utilized in the flavor and fragrance industry. smolecule.com An isomer, 3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-inden-5(6)-yl acetate, commercially known as Jasmacyclene, is noted for its distinct scent profile. givaudan.com It possesses a floral, green, and fruity character with an anisic nuance. givaudan.com This combination of notes makes it valuable for adding volume and a green-fruity quality to floral fragrance compositions, complemented by a sweet anise and woody background. givaudan.com

The study of such fragrance molecules is essential for the industry, where there is high demand for aromatic compounds. researchgate.net Chemical modeling plays a crucial role in this field by predicting the olfactory properties of molecules based on their structure. The characterization of the physicochemical properties of fragrance ingredients, such as vapor pressure and the partition coefficient (Log P), is fundamental data for these models. givaudan.comiff.com This data helps perfumers and chemists understand how a fragrance molecule will perform in different applications, such as fine fragrances or detergents. iff.com While specific modeling studies on this compound are not widely published, the detailed characterization of its isomers like Jasmacyclene provides the necessary data for such computational work. givaudan.com

Table 2: Olfactive Profile and Properties of Jasmacyclene (an this compound Isomer)

PropertyDescription
Olfactive Family Floral givaudan.com
Olfactive Notes Floral, Green, Fruity, Anisic, Woody givaudan.com
Application Adds green fruity volume to floral accords. givaudan.com
Molecular Formula C12H16O2 givaudan.com
Log P 2.7 givaudan.com
Vapor Pressure 0.0267 hPa givaudan.com

This compound in Advanced Materials Science Research (e.g., as a monomer component or in functional coatings)

In materials science, there is continuous research into developing polymers and functional coatings with novel properties. upertis.ac.iddokumen.pub this compound holds potential in this area due to its structure, which combines a rigid bicyclic indan core with a polymerizable acetate group. Vinyl acetate monomer (VAM) is a major industrial intermediate used to produce a wide array of polymers, including polyvinyl acetate (PVA) and vinyl acetate-ethylene (VAE) copolymers. gantrade.commcpolymers.com These polymers are used in adhesives, coatings, and binders. gantrade.com

By analogy, this compound could theoretically be explored as a specialty monomer. Its incorporation into a polymer backbone could impart properties derived from the bulky and rigid indan group, potentially enhancing thermal stability or modifying the mechanical properties of the resulting polymer. The synthesis of functional polymers often involves the copolymerization of a standard monomer like vinyl acetate with a functional monomer to tailor the final properties of the material, such as flexibility, water resistance, and adhesion. gantrade.commcpolymers.com

Furthermore, the development of functional coatings often relies on the precise chemical structure of the components to achieve desired surface properties like hydrophobicity or bio-compatibility. upertis.ac.ideuropean-mrs.com Polymer films and coatings are integral to modern devices in fields ranging from microelectronics to biotechnology. european-mrs.com Molecules with unique structures can be incorporated into coating formulations to act as building blocks for self-assembling layers or to provide specific functionalities after curing. researchgate.net The this compound molecule, with its distinct structural domains, represents a candidate for investigation in the rational design of new functional materials and coatings. european-mrs.com

Biological and Biochemical Research Pertaining to Indan 5 Yl Acetate Mechanistic Focus

Enzymatic Biotransformation Pathways of Indan-5-yl Acetate (B1210297) (In Vitro Studies)

The biotransformation of indan-5-yl acetate is a critical area of study to understand its metabolic fate and potential biological activity. In vitro studies have focused on the key enzymatic pathways responsible for its metabolism, primarily involving esterase-mediated hydrolysis and cytochrome P450-mediated oxidation.

Esterases are a class of hydrolase enzymes that play a crucial role in the metabolism of ester-containing compounds. acs.org this compound, being an ester, is a substrate for these enzymes. The hydrolysis of this compound by esterases results in the cleavage of the ester bond, yielding 5-indanol (B105451) and acetic acid. This biotransformation is a common metabolic pathway for ester-containing prodrugs, as it can release the active form of a drug. nih.govmdpi.com

In vitro studies using preparations such as rat plasma have demonstrated the rapid conversion of ester prodrugs to their active forms due to esterase activity. nih.govresearchgate.net The kinetics of this hydrolysis can be influenced by the structure of the ester and the specific type of esterase involved. While specific kinetic data for this compound is not extensively detailed in the provided results, the general mechanism involves the nucleophilic attack of a serine residue in the active site of the esterase on the carbonyl carbon of the ester group. This forms a tetrahedral intermediate, which then collapses to release the alcohol (5-indanol) and an acylated enzyme. The subsequent hydrolysis of the acylated enzyme regenerates the free enzyme and releases acetic acid.

The rate of hydrolysis is dependent on factors such as substrate concentration, enzyme concentration, pH, and temperature. researchgate.net Different esterases, such as porcine pancreatic lipase (B570770) and Candida antarctica lipase B, have been utilized in the hydrolysis of various ester compounds, highlighting the broad applicability of these enzymes in biotransformation. acs.org

Beyond ester hydrolysis, this compound can undergo metabolism by the cytochrome P450 (CYP) superfamily of enzymes. geekymedics.comnih.gov These enzymes are central to the metabolism of a vast array of xenobiotics, including drugs and environmental compounds. nih.govnih.gov The metabolism of a compound by CYP enzymes typically involves oxidative reactions, such as hydroxylation, which serve to increase the water solubility of the compound and facilitate its excretion. nih.gov

The specific CYP isozymes involved in the metabolism of this compound and its derivatives are critical for understanding potential drug-drug interactions. geekymedics.com Major human CYP isozymes like CYP3A4, CYP2D6, CYP2C19, CYP2C9, and CYP1A2 are responsible for the metabolism of the majority of clinically used drugs. geekymedics.com For instance, studies on the synthetic peroxide antimalarial OZ439 revealed that CYP3A4 is the primary enzyme responsible for its metabolism. acs.org Similarly, some 2-aminophenyl-2-(2,4,5-triphenyl-1H-imidazole-1-yl) acetate derivatives were predicted to inhibit CYP2C9, CYP3A4, and CYP2C19 enzymes. jpionline.org

The metabolites resulting from CYP-mediated metabolism of this compound would likely involve hydroxylation on the indan (B1671822) ring system. The exact position of hydroxylation would be determined by the specific CYP isozyme involved and the steric and electronic properties of the substrate. Identification of these metabolites is typically achieved using techniques like liquid chromatography-mass spectrometry (LC-MS/MS), which allows for the separation and structural elucidation of the metabolic products. mdpi.com For example, the metabolism of pimavanserin (B1677881) by Cunninghamella blakesleeana, a fungus known to model mammalian drug metabolism, resulted in ten previously unreported metabolites, with the major product being a hydroxylation product. mdpi.com

Enzymatic Pathway Enzymes Involved Primary Reaction Resulting Products
Ester HydrolysisEsterases (e.g., plasma esterases, lipases) acs.orgnih.govCleavage of the ester bond5-Indanol and Acetic Acid
Oxidative MetabolismCytochrome P450 Isozymes (e.g., CYP3A4, CYP2C9) geekymedics.comacs.orgjpionline.orgHydroxylation of the indan ringHydroxylated metabolites

Esterase-Mediated Hydrolysis: Enzyme Identification and Kinetic Mechanisms

Receptor Binding Studies and Ligand-Target Interaction Mechanisms Involving this compound

While direct receptor binding studies for this compound are not extensively available in the provided search results, research on structurally related indane derivatives provides significant insights into their potential as ligands for various receptors. The indane scaffold is a key structural motif in many biologically active compounds. rsc.org

Derivatives of the indane structure have been investigated for their binding to a range of biological targets. For example, certain 3-(indanoyl)indoles have shown high affinity and selectivity for cannabinoid type 2 (CB2) receptors. sci-hub.se These studies often employ radioligand binding assays to determine the affinity (Ki) of a compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand. sci-hub.sesygnaturediscovery.com

The interaction between a ligand like an indane derivative and its target receptor is governed by non-covalent forces such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. mdpi.com The specific three-dimensional structure of both the ligand and the receptor's binding pocket determines the strength and specificity of the interaction. mdpi.com Techniques like mass spectrometry (MS) are increasingly used to study these non-covalent ligand-target complexes, providing information on binding stoichiometry and affinity. frontiersin.org

Computational methods, such as molecular docking, are also employed to predict the binding mode and affinity of ligands to their target receptors. researchgate.netresearchgate.net These in silico approaches help in understanding the key structural features of the ligand that are crucial for binding and can guide the design of new, more potent, and selective ligands. ias.ac.in

Investigation of Specific Biochemical Pathways and Enzyme Inhibition Mechanisms Modulated by this compound and its Derivatives

Derivatives of this compound have been explored as modulators of various biochemical pathways and as enzyme inhibitors. The indole (B1671886) nucleus, which can be considered a bioisostere of the indane ring in certain contexts, is found in numerous compounds with diverse biological activities, including enzyme inhibition. ijpsr.com

For instance, β-lactam derivatives synthesized from benzylidene-inden derivatives have been shown to be potent inhibitors of human carbonic anhydrase I and II (hCA I and II) and acetylcholinesterase (AChE). mdpi.com The inhibitory activity (Ki values) of these compounds was in the nanomolar range, indicating strong binding to the enzymes. mdpi.com

The mechanism of enzyme inhibition can vary. It can be competitive, where the inhibitor binds to the active site of the enzyme and prevents the substrate from binding. It can be non-competitive, where the inhibitor binds to a site other than the active site, causing a conformational change that reduces the enzyme's activity. Or it can be uncompetitive, where the inhibitor binds only to the enzyme-substrate complex.

The indane scaffold has been incorporated into molecules designed as inhibitors for various enzymes. For example, arylidene indanones, which contain an indanone core, have been investigated as inhibitors of cholinesterases and dual-specificity phosphatases. rsc.org Furthermore, pyrazole (B372694) derivatives, some of which may incorporate acetate moieties, have been designed and synthesized as cyclooxygenase-2 (COX-2) inhibitors. researchgate.netrjptonline.org

The study of how acetate itself modulates biochemical pathways is also relevant. Acetate can influence cellular metabolism, for example, by affecting mitochondrial function and modulating pathways like the glyoxylate (B1226380) cycle and central carbon metabolism in organisms like Chlamydomonas reinhardtii. westminster.ac.ukfrontiersin.org

Derivative Class Target Enzyme/Pathway Observed Effect Reference
Indan-derived β-lactamsCarbonic Anhydrases (hCA I, II), Acetylcholinesterase (AChE)Potent inhibition (nM Ki values) mdpi.com
Arylidene indanonesCholinesterases, Dual-specificity phosphatasesInhibition rsc.org
Pyrazole-1-yl acetate derivativesCyclooxygenase-2 (COX-2)Potential inhibition (based on docking) researchgate.netrjptonline.org
Indole derivativesVarious enzymes and receptorsBroad biological activities ijpsr.com

Structure-Based Ligand Design and Optimization Utilizing this compound Scaffolds for Mechanistic Probes

The this compound scaffold, and more broadly the indane ring system, serves as a valuable starting point for structure-based ligand design. rsc.orgnih.gov This approach utilizes the three-dimensional structure of a target protein to design and optimize ligands that can bind with high affinity and selectivity. researchgate.net

The process often begins with identifying a "hit" compound, which may be discovered through screening or from existing knowledge. The structure of this hit in complex with the target protein, often determined by X-ray crystallography or NMR spectroscopy, provides a detailed map of the binding interactions. biorxiv.org This information is then used to guide the chemical modification of the scaffold to improve its properties.

For example, the arylidene indanone scaffold has been extensively modified to develop inhibitors for various targets. rsc.org By systematically altering substituents on the indanone core and the arylidene ring, researchers can probe the structure-activity relationship (SAR) and optimize the ligand's potency and selectivity. rsc.org

Computational tools play a significant role in this process. Molecular docking can predict how different modifications to the scaffold will affect its binding to the target. nih.gov This in silico screening allows for the prioritization of compounds for synthesis and biological testing, thereby accelerating the drug discovery process.

The indane scaffold is considered a "privileged structure" because it can serve as a template for ligands that bind to a variety of different receptors and enzymes. ijpsr.com By strategically modifying the this compound scaffold, it is possible to develop potent and selective mechanistic probes to study the function of specific biological targets.

Microbiological Transformation and Degradation Pathways of this compound by Microorganisms (Research Focus)

The transformation of chemical compounds by microorganisms is a field of significant interest, both for understanding the environmental fate of chemicals and for its potential in biocatalysis and drug development. rushim.ruresearchgate.net Microorganisms possess a vast array of enzymes that can catalyze a wide range of chemical reactions, often with high stereo- and regioselectivity. acs.org

While specific studies on the microbiological transformation of this compound are not detailed in the provided search results, research on related compounds offers insights into potential pathways. Microorganisms, including bacteria and fungi, are known to metabolize aromatic compounds. wur.nlnih.gov The degradation pathways often involve initial oxidation reactions catalyzed by mono- and dioxygenases, followed by ring cleavage and further metabolism.

For instance, fungi like Cunninghamella blakesleeana are often used as microbial models of mammalian metabolism because they express cytochrome P450 enzymes that can carry out similar transformations to those seen in humans. mdpi.com A study on the transformation of pimavanserin by C. blakesleeana identified several hydroxylated metabolites. mdpi.com It is plausible that this compound would also undergo hydroxylation by such microorganisms.

Bacteria are also capable of degrading a wide variety of organic compounds. wur.nl The degradation of aromatic hydrocarbons often proceeds through the formation of diol intermediates, which can then be further metabolized. For example, the microbial reduction of substituted acetophenones has been used for the synthesis of chiral alcohols. core.ac.uk

The ester linkage in this compound would also be susceptible to microbial esterases, leading to its hydrolysis to 5-indanol and acetic acid. This is a common reaction in microbial metabolism. nih.gov

Further research into the microbial transformation of this compound could reveal novel metabolites with interesting biological activities and could also provide environmentally friendly methods for the synthesis of valuable indane derivatives. The use of microorganisms for biotransformation is a key aspect of green chemistry. nih.gov A recent study demonstrated the biosynthesis of taxadien-5α-yl-acetate in Escherichia coli, highlighting the potential of engineered microorganisms for producing complex acetate-containing molecules. nih.gov

Environmental Fate and Transformation Research of Indan 5 Yl Acetate Mechanistic and Research Context

Photochemical Degradation Mechanisms of Indan-5-yl Acetate (B1210297) in Simulated Environmental Conditions

While specific studies on the photochemical degradation of Indan-5-yl acetate are not extensively documented in publicly available literature, its structural features—an aromatic indan (B1671822) ring system and an acetate ester group—allow for the extrapolation of potential degradation mechanisms based on research on analogous compounds. The primary driver of photochemical degradation is the absorption of ultraviolet (UV) radiation from sunlight, which can initiate a series of chemical reactions.

Based on studies of similar aromatic esters, the photochemical degradation of this compound in aqueous environments likely proceeds through several key pathways. One probable initial step is the photolysis of the ester bond. Research on benzyl (B1604629) acetate, an aromatic ester, has shown that UV irradiation can lead to the cleavage of the ester linkage, proceeding through both ion and radical pair intermediates. nih.gov This could lead to the formation of indan-5-ol and an acetyl radical.

Another potential mechanism involves reactions with photochemically produced reactive species in the water, such as hydroxyl radicals (•OH). These highly reactive species can attack the aromatic ring of the indan moiety, leading to hydroxylation and subsequent ring-opening reactions. Studies on other aromatic compounds have demonstrated that this is a common degradation pathway. nih.govresearchgate.net

Furthermore, direct photolysis can lead to the formation of various transformation products. For instance, the photolysis of benzyl acetate in aqueous methanol (B129727) resulted in the formation of benzyl methyl ether, ethylbenzene, and bibenzyl. nih.gov Similarly, the photolysis of phthalic acid esters can involve C-O bond cleavage. nih.gov By analogy, the photolysis of this compound could potentially generate a variety of degradation products, the nature of which would depend on the specific environmental conditions such as pH, the presence of photosensitizers, and the wavelength of light.

Table 1: Potential Photodegradation Products of Aromatic Esters based on Analogous Compound Studies

Parent CompoundReported Photodegradation ProductsPotential Corresponding Products from this compound
Benzyl Acetate nih.govBenzyl methyl ether, Ethylbenzene, BibenzylIndan-5-yl methyl ether, 5-Ethylindan, Bi-indan derivatives
Phthalic Acid Esters nih.govProducts from C-O bond cleavageIndan-5-ol, Acetic acid

This table presents hypothetical degradation products of this compound based on documented products from structurally similar compounds.

Biodegradation Pathways of this compound by Environmental Microbial Communities

The biodegradation of this compound by microbial communities in soil and water is another critical aspect of its environmental fate. While direct studies on this specific compound are limited, the degradation pathways can be inferred from research on the microbial breakdown of aromatic hydrocarbons and ester-containing compounds. nih.govoup.com

The initial and most likely step in the biodegradation of this compound is the enzymatic hydrolysis of the ester bond. This reaction is catalyzed by carboxylesterases, a class of enzymes widely produced by microorganisms. oup.comnih.gov These enzymes cleave the ester linkage, yielding indan-5-ol and acetic acid. oup.com Acetic acid is a readily biodegradable compound that can be utilized by a wide range of microorganisms as a carbon and energy source.

The subsequent degradation of the resulting indan-5-ol would likely follow established pathways for the microbial breakdown of aromatic compounds. Bacteria, particularly species from the genus Pseudomonas, are well-known for their ability to degrade a wide variety of aromatic hydrocarbons. researchgate.net The degradation of the indan structure is expected to proceed through a series of oxidation steps. This typically involves the introduction of hydroxyl groups onto the aromatic ring by mono- or dioxygenase enzymes, leading to the formation of catechol-like intermediates. nih.govnih.gov These intermediates then undergo ring cleavage, breaking down the aromatic structure into aliphatic acids, which can subsequently enter central metabolic pathways like the Krebs cycle. nih.gov

Research on the degradation of similar compounds, such as fluorene, which also contains a five-membered ring fused to a benzene (B151609) ring, has shown that bacteria can employ several catabolic pathways to break down the fused-ring structure. mdpi.com

Table 2: Key Enzymes and Reactions in the Hypothesized Biodegradation of this compound

StepReactionEnzyme ClassMicrobial Group Examples
1Ester HydrolysisCarboxylesterases oup.comnih.govBacillus, Pseudomonas nih.gov
2Aromatic Ring HydroxylationMonooxygenases, Dioxygenases nih.govnih.govPseudomonas, Rhodococcus
3Aromatic Ring CleavageDioxygenases nih.govnih.govPseudomonas, Arthrobacter mdpi.com

This table outlines the probable enzymatic steps and microbial groups involved in the biodegradation of this compound based on established metabolic pathways for similar compounds.

Advanced Analytical Techniques for Environmental Monitoring of this compound in Research Samples

Accurate and sensitive analytical methods are essential for monitoring the presence and concentration of this compound and its transformation products in environmental samples such as water, soil, and sediment. Given that it can be classified as a personal care product or an industrial chemical, the analytical approaches used for other emerging contaminants are applicable. nih.govjpionline.org

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds. For the analysis of this compound, GC-MS would offer high separation efficiency and definitive identification based on the mass spectrum of the compound and its fragments. jpionline.orgheraldopenaccess.us Sample preparation for GC-MS analysis of environmental samples typically involves liquid-liquid extraction or solid-phase extraction (SPE) to isolate and concentrate the analyte from the complex sample matrix.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is another highly effective technique, particularly for polar and non-volatile compounds. researchgate.netnih.gov While this compound itself is relatively non-polar, its potential degradation products, such as indan-5-ol and hydroxylated derivatives, are more polar and thus well-suited for LC-MS/MS analysis. This technique offers excellent sensitivity and selectivity, allowing for the detection of trace levels of the target compounds in complex environmental matrices. nih.gov The use of a biphenyl (B1667301) column in LC has been shown to be effective for the separation of polar compounds, including aromatic amines. nih.gov

Table 3: Exemplary Analytical Parameters for the Analysis of Aromatic Compounds by LC-MS/MS

ParameterSettingReference
Chromatography
ColumnUltra biphenyl (100 mm x 2.1 mm, 5 μm) nih.gov
Mobile PhaseWater with 0.01% formic acid and methanol nih.gov
Mass Spectrometry
Ionization ModeElectrospray Positive Ionization (ESI+) nih.gov
Analysis ModeMultiple Reaction Monitoring (MRM) nih.gov
Limit of Detection (LOD)0.025-0.20 ng/mL (for various aromatic amines) nih.gov
Limit of Quantification (LOQ)0.1-1.0 ng/mL (for various aromatic amines) nih.gov

This table provides an example of analytical conditions used for the analysis of aromatic amines, which could be adapted for the analysis of this compound and its transformation products.

The development and application of these advanced analytical methods are crucial for conducting thorough research on the environmental fate and transformation of this compound, ultimately informing risk assessments and environmental management strategies.

Future Directions and Emerging Paradigms in Indan 5 Yl Acetate Research

Integration of Artificial Intelligence and Machine Learning for Predictive Modeling in Indan-5-yl Acetate (B1210297) Chemistry

Predictive modeling, a cornerstone of this integration, utilizes algorithms to learn from existing data and make forecasts about new, unobserved data points. emerj.comgevernova.com In the context of Indan-5-yl acetate chemistry, this involves developing models that can predict the biological, physical, and chemical properties of its derivatives before they are synthesized. A primary approach is Quantitative Structure-Activity Relationship (QSAR) modeling, which correlates variations in the chemical structure of compounds with their biological activities. indianchemicalsociety.comnih.govcrpsonline.com By training a QSAR model on a dataset of known indan (B1671822) derivatives and their measured activities, researchers could predict the potential efficacy of novel this compound analogs. nih.govmdpi.com

Deep learning, a subset of ML, employs deep neural networks to discern intricate patterns in data. acs.org These models can be trained on large chemical databases to predict a wide array of properties for this compound derivatives, including binding affinity to specific protein targets, absorption, distribution, metabolism, and excretion (ADME) profiles, and potential synthetic pathways. acs.orgmednexus.org Generative models, such as Generative Adversarial Networks (GANs), can even design novel indan-based structures with desired properties from the ground up. acs.org

The table below outlines potential applications of various AI/ML models in the study of this compound derivatives.

AI/ML ModelPotential Predictive Application for this compound DerivativesPredicted Outcome Example
Quantitative Structure-Activity Relationship (QSAR) Predict biological activity based on structural descriptors. nih.govForecast the inhibitory concentration (IC50) against a target enzyme.
Support Vector Machines (SVM) Classify compounds as active or inactive for a specific biological target. mednexus.orgDetermine if a new derivative is likely to be an effective kinase inhibitor.
Deep Neural Networks (DNN) Predict complex ADME properties and potential off-target effects. acs.orgEstimate aqueous solubility and potential for hERG channel binding.
Generative Adversarial Networks (GANs) Design novel indan-based molecules with optimized, multi-parameter properties. acs.orgGenerate a structure with high predicted bioactivity and low toxicity.
Recurrent Neural Networks (RNN) Predict the outcomes and optimal conditions for synthetic reactions. mednexus.orgSuggest the most efficient catalyst and solvent system for a novel derivatization.

The integration of these computational tools promises to significantly reduce the time and cost associated with discovering new functional molecules derived from the this compound scaffold. wiley-vch.de

High-Throughput Synthesis and Screening Methodologies for this compound Derivative Libraries

For this compound, a derivative library could be constructed using combinatorial chemistry principles. This involves systematically modifying the core structure at various points. The this compound molecule offers several diversification points:

The Aromatic Ring: Substituents can be introduced at positions 4, 6, and 7 of the indan ring system.

The Saturated Ring: The benzylic positions (1 and 3) and the non-benzylic position (2) can be functionalized.

The Acetate Group: The acetate moiety can be replaced with other esters, amides, or functional groups via hydrolysis of the ester to the corresponding indan-5-ol and subsequent derivatization. smolecule.com

Modern synthetic methods, including microwave-assisted organic synthesis and flow chemistry, can accelerate the production of these derivatives. acs.orgopenmedicinalchemistryjournal.com Robotic liquid handlers and automated workstations can then assemble these building blocks in a parallel or combinatorial fashion, generating a library of hundreds or thousands of unique this compound analogs.

Once synthesized, this library can be subjected to high-throughput screening, where each compound is rapidly tested for a specific biological activity. chemrxiv.org For example, if exploring anticancer activity, the library could be screened against a panel of cancer cell lines to identify compounds that inhibit cell proliferation. nih.gov The discovery of inhibitors featuring an indandione system has been successfully achieved through such high-throughput screening efforts. researchgate.net

The following table illustrates a hypothetical design for a combinatorial library based on the this compound scaffold.

Scaffold PositionR1 (Position 4)R2 (Position 6)R3 (5-Position Group)
Building Blocks -H, -F, -Cl, -CH3-H, -F, -Cl, -OCH3-OCOCH3 (Acetate), -OH, -OCONHPh, -OCH2COOH
Example Derivative 1 -H-Cl-OH
Example Derivative 2 -F-H-OCONHPh
Example Derivative 3 -CH3-OCH3-OCH2COOH

This systematic approach allows for the efficient exploration of the structure-activity relationship (SAR) landscape, providing crucial data for both direct discovery and for training the predictive AI models discussed previously.

Exploration of this compound in Novel Interdisciplinary Research Areas

The versatility of the indan framework makes this compound and its derivatives promising candidates for applications beyond traditional medicinal chemistry, particularly as tools in chemical biology and advanced diagnostics. eurekaselect.comscilifelab.se

Chemical Biology Tools: Chemical biology utilizes small molecules to probe and manipulate biological systems, providing insights into cellular function and disease mechanisms. scilifelab.sefrontiersin.org Derivatives of this compound could be engineered into highly specific chemical tools. For example, by hydrolyzing the acetate to the phenol (B47542) (indan-5-ol), chemists can attach various functional moieties. smolecule.com

Affinity Probes: A biotin (B1667282) tag could be appended, allowing for the identification of cellular binding partners (target deconvolution) through affinity purification and mass spectrometry.

Fluorescent Probes: Conjugation with a fluorophore (e.g., a coumarin (B35378) or rhodamine derivative) would enable the visualization of the compound's subcellular localization using fluorescence microscopy.

Photo-affinity Labels: Introduction of a photo-reactive group (e.g., a diazirine or benzophenone) would allow for the formation of a covalent bond with a biological target upon UV irradiation, enabling irreversible labeling and easier identification of binding partners.

These tools would be invaluable for elucidating the mechanism of action of any biologically active this compound derivatives discovered through HTS.

Advanced Diagnostics: The development of molecular probes with high affinity and selectivity for disease biomarkers is a key goal in advanced diagnostics. If a derivative of this compound is found to bind selectively to a protein that is overexpressed in a particular disease state (e.g., a specific cancer), it could be adapted into a diagnostic agent.

Imaging Agents: By chelating a positron-emitting radionuclide (e.g., Gallium-68) or a gamma-emitting one (e.g., Technetium-99m), the derivative could be transformed into a PET or SPECT imaging agent for non-invasive disease detection and monitoring.

Molecular Logic Gates: In a more advanced concept, functionalized indan derivatives could potentially serve as components in molecular logic gates for point-of-care diagnostics. beilstein-journals.org These systems produce a detectable output (e.g., color change or fluorescence) only in the presence of specific multiple inputs (biomarkers), offering a sophisticated method for disease detection. beilstein-journals.org

The exploration of this compound in these interdisciplinary fields represents a paradigm shift from viewing it merely as a synthetic precursor to recognizing its potential as a foundational scaffold for sophisticated biological tools and diagnostic agents.

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing Indan-5-yl acetate to maximize yield and purity?

  • Methodological Answer : Synthesis optimization requires systematic evaluation of reaction parameters.

  • Catalyst Selection : Test Lewis acids (e.g., BF₃·OEt₂) or enzymatic catalysts (lipases) to compare stereochemical outcomes .

  • Temperature Control : Conduct trials at 60–100°C to balance reaction rate and byproduct formation.

  • Solvent Compatibility : Use aprotic solvents (e.g., dichloromethane) to minimize ester hydrolysis.

  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization. Validate purity via GC-MS (>98%) and ¹H/¹³C NMR (absence of residual indanol or acetic anhydride peaks) .

    Example Data Table :

    CatalystTemp (°C)SolventYield (%)Purity (GC-MS)
    BF₃·OEt₂80DCM8599.2
    Lipase B60Toluene7297.5

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign peaks using 2D NMR (COSY, HSQC). The acetate methyl group appears at ~2.05 ppm (singlet), while aromatic protons (indane ring) resonate at 6.8–7.4 ppm. Use DEPT-135 to confirm CH₃ groups .
  • IR Spectroscopy : Identify ester carbonyl (C=O) stretching at 1740–1760 cm⁻¹.
  • Mass Spectrometry : Validate molecular ion [M+H]⁺ at m/z 190.1 (C₁₁H₁₀O₂) and fragmentation patterns (e.g., loss of acetyl group, m/z 130.1) .
  • Cross-Validation : Compare spectral data with computational predictions (e.g., DFT for IR/NMR) to resolve ambiguities .

Q. How can researchers establish reliable solubility profiles for this compound in various solvents?

  • Methodological Answer :

  • Shake-Flask Method : Saturate solvents (polar, non-polar, semi-polar) at 25°C, filter, and quantify dissolved compound via UV-Vis (λ = 260 nm) or HPLC .

  • Thermodynamic Analysis : Calculate Hansen solubility parameters (δD, δP, δH) to predict miscibility. Correlate with experimental data using regression models.

  • Data Reproducibility : Perform triplicate measurements and report standard deviations (±0.5 mg/mL).

    Example Data Table :

    SolventSolubility (mg/mL)Hansen δD (MPa¹/²)
    Ethanol45.2 ± 0.315.8
    Hexane8.1 ± 0.214.9

Advanced Research Questions

Q. How can computational chemistry methods predict the reactivity of this compound in different chemical environments?

  • Methodological Answer :

  • DFT Calculations : Optimize molecular geometry at B3LYP/6-311+G(d,p) level to determine electrophilic/nucleophilic sites. Calculate Fukui indices for reaction site prediction .
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., water vs. DMSO) to assess hydrolysis rates. Use AMBER force fields with explicit solvent models.
  • Transition State Analysis : Identify activation barriers for ester cleavage pathways using QM/MM approaches .

Q. What strategies resolve discrepancies in reported biological activities of this compound across studies?

  • Methodological Answer :

  • Meta-Analysis : Compile data from peer-reviewed studies, noting variables (e.g., cell lines, assay protocols). Use Cohen’s d to quantify effect size heterogeneity .
  • Orthogonal Assays : Validate anti-inflammatory claims via both COX-2 inhibition (ELISA) and NF-κB luciferase reporter assays.
  • Purity Verification : Re-test commercial samples via HPLC to rule out batch variability.
  • Statistical Modeling : Apply ANOVA to isolate confounding factors (e.g., solvent used in cell culture) .

Q. What in vivo models are appropriate for studying the metabolic pathways of this compound?

  • Methodological Answer :

  • Rodent Models : Administer ¹⁴C-labeled compound to Sprague-Dawley rats. Collect plasma, urine, and feces for LC-MS/MS metabolite profiling .
  • Tissue Distribution : Use autoradiography to track compound localization in liver/kidney.
  • Enzyme Inhibition : Co-administer CYP450 inhibitors (e.g., ketoconazole) to identify primary metabolic enzymes.
  • Data Integration : Map metabolites to pathways (e.g., KEGG) using bioinformatics tools .

Guidelines for Data Presentation

  • Tables/Figures : Label sequentially (Table 1, Figure 1) and cite in-text. Include error bars and statistical significance markers (*, **) .
  • Supplementary Materials : Archive raw NMR spectra, MD simulation trajectories, and dose-response curves for peer review .
  • Ethical Compliance : Adhere to ARRIVE guidelines for in vivo studies, reporting sample sizes and exclusion criteria .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.